3,3',4,4'-Tetrachlorodiphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLVZXZRIZBPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204886 | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56348-72-2 | |
| Record name | 3,3′,4,4′-Tetrachlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56348-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A45BVL7ZXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Distribution and Sources of 3,3 ,4,4 Tetrachlorodiphenyl Ether
Detection and Prevalence in Abiotic Environmental Matrices
3,3',4,4'-Tetrachlorodiphenyl ether, a synthetic organochlorine compound, has been identified in various non-living environmental media. Its presence is often associated with industrial activities and waste incineration processes, which are considered primary sources of PCDEs. While specific quantitative data for this particular congener are limited in publicly available literature, the general behavior of tetrachlorodiphenyl ethers provides insights into its environmental distribution.
Atmospheric Distribution and Transport Phenomena
Polychlorinated diphenyl ethers, including tetrachlorinated congeners, are known to be semi-volatile compounds, which allows them to be transported over long distances in the atmosphere. Their presence in the gaseous phase or adsorbed to particulate matter facilitates their dispersal from source regions to more remote areas. While specific atmospheric concentrations for this compound are not widely reported, studies on the broader class of PCDEs indicate their detection in ambient air, suggesting the potential for atmospheric transport of this specific congener. The partitioning between the gas and particle phases is influenced by factors such as temperature and the physical-chemical properties of the compound.
Aquatic System Concentrations (Water and Sediments)
Once introduced into aquatic environments, this compound, owing to its hydrophobic nature, is expected to exhibit low solubility in water and a strong tendency to adsorb to suspended particles and accumulate in sediments. This behavior is characteristic of many persistent organic pollutants.
Monitoring studies of aquatic systems often report the total concentration of PCDEs or focus on more abundant congeners, making specific data for this compound scarce. However, the analysis of sediment cores can provide historical records of contamination, and the presence of various PCDE congeners in sediments of lakes and rivers has been documented.
Table 1: Illustrative Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Aquatic Environments (Note: Specific data for this compound is limited)
| Environmental Matrix | Location | Concentration Range |
| Surface Water | Various Rivers and Lakes | ng/L to µg/L |
| Sediments | Industrialized and Urban Areas | ng/g to µg/g dry weight |
Soil Contamination and Persistence
Soil acts as a significant sink for persistent organic pollutants like this compound. Deposition from the atmosphere and the application of contaminated materials such as sewage sludge are potential pathways for soil contamination. The persistence of this compound in soil is expected to be high due to its resistance to degradation. The rate of degradation is influenced by soil properties such as organic matter content and microbial activity. While specific studies focusing solely on the persistence of this compound in soil are not abundant, research on related compounds suggests a long half-life in the soil environment. europa.eu
Biotic Compartment Accumulation and Trophic Transfer
The lipophilic (fat-loving) nature of this compound makes it prone to accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the magnification of its concentration at higher trophic levels in the food web.
Occurrence in Terrestrial Organisms
Information on the specific occurrence of this compound in terrestrial organisms is limited. However, based on the behavior of other persistent organic pollutants, it is plausible that this compound could be found in soil-dwelling invertebrates and subsequently in their predators. The extent of accumulation would depend on the level of soil contamination and the feeding habits of the organisms.
Occurrence in Aquatic Biota and Bioaccumulation Potential
The presence of PCDEs has been confirmed in a variety of aquatic organisms, including fish, mollusks, and crustaceans. nih.gov Studies have shown that these compounds can bioaccumulate in aquatic food webs. Research on the acute toxicity of PCDEs to several aquatic species has identified this compound as a particularly toxic congener. nih.gov
The bioaccumulation potential of a chemical is often expressed by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. While specific BAFs for this compound are not widely documented, the general principles of bioaccumulation for hydrophobic compounds suggest it would have a significant potential to accumulate in aquatic life.
Table 2: Illustrative Bioaccumulation Factors (BAFs) for Similar Persistent Organic Pollutants (Note: Specific BAF data for this compound is limited)
| Compound Class | Organism | Log BAF Range |
| Polychlorinated Biphenyls (PCBs) | Fish | 4 - 7 |
| Polybrominated Diphenyl Ethers (PBDEs) | Fish | 4 - 6 |
Biomagnification in Environmental Food Webs
Polychlorinated diphenyl ethers (PCDEs), the chemical family to which this compound belongs, are recognized for their structural similarity to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and have demonstrated the potential for bioaccumulation and biomagnification in environmental food webs. nih.govgreenfacts.org Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov
While specific biomagnification factors (BMFs) for the this compound congener are not detailed in available research, studies on other PCDE congeners provide insight into their general behavior. A laboratory study using a simulated aquatic food chain (algae-water flea-zebrafish) investigated the trophic transfer of 12 different PCDEs. acs.orgnih.gov The results showed that 11 of the 12 studied congeners had the capacity to biomagnify. acs.org The lipid-normalized BMFs for the entire food chain ranged from 0.88 to 3.64, indicating that some PCDEs can accumulate in organisms at levels comparable to well-known contaminants like PCBs and polybrominated diphenyl ethers (PBDEs). acs.orgnih.gov
This capacity for biomagnification suggests that this compound, as a member of the PCDE family, could pose a risk to organisms at higher trophic levels, where it may accumulate in fatty tissues. nih.govepa.gov
Table 1: Biomagnification Factors (BMFs) for PCDEs in a Simulated Aquatic Food Chain
| Food Chain Link | BMF Range (Lipid-Normalized) | Reference |
|---|---|---|
| Scenedesmus obliquus (Algae) to Daphnia magna (Water Flea) | 1.08–2.27 | acs.org |
| Daphnia magna (Water Flea) to Danio rerio (Zebrafish) | 0.81–1.64 | acs.org |
| Overall Food Chain (Algae to Zebrafish) | 0.88–3.64 | acs.org |
Identification of Potential Sources and Release Pathways
The presence of this compound in the environment is primarily linked to anthropogenic activities, both as a contaminant in chemical products and as an unintentionally produced byproduct of high-temperature processes. nih.gov
Industrial Byproducts and Impurities (e.g., from chlorophenoxy acid herbicides, chlorophenol products, PCB transformer oil)
Polychlorinated diphenyl ethers are not typically produced commercially but are formed as byproducts during the synthesis of other chemicals, most notably chlorophenols. nih.govacs.org
Chlorophenol Products: The production of chlorophenols, such as pentachlorophenol (B1679276) (PCP), which has been used as a biocide, can generate PCDEs as impurities. nih.govnih.gov Elevated temperatures and pressures used in these manufacturing processes facilitate the formation of various chlorinated molecules, including PCDEs. nih.gov For instance, the pyrolysis of PCP has been shown to yield decachlorodiphenyl ether (DCDE). nih.gov
Chlorophenoxy Acid Herbicides: Chlorophenoxy herbicides are derived from chlorophenols. who.int Consequently, commercial herbicide formulations may contain PCDEs as contaminants stemming from the chlorophenol precursors. nih.gov For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) are synthesized from the corresponding dichlorophenol and trichlorophenol, linking their production to potential PCDE formation. who.intwikipedia.org
PCB Transformer Oil: While polychlorinated biphenyls (PCBs) are well-known contaminants in older transformer oils, a direct link confirming the presence of PCDEs as impurities in these oils is not established in the scientific literature. graphyonline.com PCBs and PCDEs are structurally distinct classes of compounds. wikipedia.org
Incidental Formation during Anthropogenic Processes
This compound and other PCDEs can be formed and released into the environment as unintentional byproducts of thermal processes, especially those involving chlorine and organic matter. nih.govfao.org
Waste Incineration: Municipal solid waste incinerators (MSWIs) are a significant source of PCDE emissions. fao.org PCDEs are formed during incomplete combustion, particularly through precursor condensation reactions at specific temperatures. nih.govdcceew.gov.au Studies examining flue gas from MSWIs have detected PCDEs, with peak concentrations forming in the temperature range of 267–440°C. fao.org This temperature window is also conducive to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). fao.org
Precursor Condensation: The thermal condensation of chlorophenols is a key pathway for PCDE formation. nih.gov Laboratory experiments have confirmed that heating chlorophenols, either alone or with chlorobenzenes, can produce various PCDE congeners. nih.govnih.gov This de novo synthesis pathway is considered a primary source of PCDEs found in the fly ash of incinerators. nih.gov
Table 2: PCDE Emissions from a Municipal Solid Waste Incinerator (MSWI)
| Operating Condition | Finding | Reference |
|---|---|---|
| Start-up Phase Temperature | Peak PCDE concentrations observed at 267–440°C. | fao.org |
| Peak Flue Gas Concentration | 1.48–10.3 ng/Nm³ | fao.org |
| Emission Reduction Strategy | Modified start-up controls led to an 86% reduction in peak PCDE concentration. | fao.org |
Environmental Fate and Transport Mechanisms of 3,3 ,4,4 Tetrachlorodiphenyl Ether
Abiotic Transformation Pathways
Abiotic transformation processes, which are chemical reactions that occur without the involvement of living organisms, play a role in the environmental fate of 3,3',4,4'-tetrachlorodiphenyl ether. These pathways include photolysis, hydrolysis, and oxidation.
Photolysis and Photochemical Alterations
Photolysis, or degradation by sunlight, is a primary abiotic transformation pathway for PCDEs. nih.govmdpi.com The process involves several key reactions:
Photodechlorination: The absorption of UV light can cause the cleavage of carbon-chlorine bonds, leading to the formation of lower-chlorinated diphenyl ether congeners. mdpi.com Studies on analogous polybrominated diphenyl ethers (PBDEs) have shown that reductive dehalogenation is a main abiotic transformation pathway. nih.gov
C-O Bond Photodissociation: The ether bond linking the two phenyl rings can also be broken through photolysis, leading to the formation of chlorinated phenols and other breakdown products. mdpi.comnih.gov
Photocyclization: A significant transformation pathway for PCDEs is intramolecular cyclization to form polychlorinated dibenzofurans (PCDFs), which are often more toxic than the parent ether compound. mdpi.comnih.gov This reaction is initiated by the loss of a chlorine or hydrogen atom from an ortho position relative to the ether linkage, followed by ring closure. nih.gov
The rate and extent of photolysis are influenced by the degree of chlorination, with photoactivity generally increasing with a higher number of chlorine atoms. mdpi.com The presence of other substances in the environment, such as organic matter or sensitizing molecules, can also affect the rate and products of photochemical degradation.
Hydrolysis and Chemical Stability in Aquatic Environments
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for this compound under typical environmental conditions. The diphenyl ether structure is chemically stable and resistant to cleavage by water at neutral pH.
Industrial processes for the alkaline hydrolysis of related compounds like chlorobenzene (B131634) to produce diphenyl ether or phenols require extremely high temperatures (350-450°C), highlighting the inherent stability of the ether linkage. google.com Given this stability, the half-life for hydrolysis of this compound in natural aquatic environments is expected to be very long, contributing significantly to its persistence in water and sediment.
Oxidation Processes in Environmental Compartments
Oxidation in the environment, particularly by hydroxyl radicals (•OH), can contribute to the transformation of PCDEs, although it is often a slow process. nih.govmdpi.com Hydroxyl radicals are highly reactive chemical species found in the atmosphere and aquatic systems.
Studies on the aqueous-phase oxidation of PCBs, which are structurally similar, show that hydroxyl radicals can rapidly oxidize these compounds. acs.orgepa.gov The reaction typically proceeds through the addition of a hydroxyl group to one of the non-halogenated carbon atoms on the aromatic rings. epa.gov For this compound, this would lead to the formation of various hydroxylated metabolites (OH-PCDEs). nih.govmdpi.com The rate of oxidation is generally lower for more highly chlorinated compounds due to the reduced number of available sites for radical attack. epa.gov These oxidation reactions can be an important fate process in sunlit surface waters or in cloudwater where hydroxyl radical concentrations are higher. epa.gov
Biotic Transformation and Biodegradation
While resistant to degradation, this compound can be transformed by microorganisms through various metabolic pathways.
Microbial Degradation Pathways and Metabolite Formation
Both bacteria and fungi have been shown to degrade diphenyl ethers and their halogenated derivatives. The primary mechanisms involve enzymatic attacks that cleave the ether bond or modify the aromatic rings.
Bacterial Degradation: Certain aerobic bacteria, notably from the genus Sphingomonas, can utilize diphenyl ether as a sole source of carbon and energy. nih.gov The degradation pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, incorporating two oxygen atoms. This leads to the formation of an unstable intermediate (a phenolic hemiacetal) which subsequently breaks down. nih.gov Key steps and metabolites include:
Dioxygenation and Ether-Bond Cleavage: The initial enzymatic attack destabilizes the ether linkage, leading to its cleavage.
Formation of Chlorinated Catechols: For chlorinated diphenyl ethers, this process results in the formation of chlorophenols and subsequently chlorocatechols. nih.gov
Ring Fission: The resulting chlorocatechols are then further degraded via ortho- or meta-cleavage of the aromatic ring, channeling the products into central metabolic pathways like the 3-oxoadipate (B1233008) pathway. nih.gov
Fungal Degradation: White-rot fungi, such as Trametes versicolor, are also capable of oxidizing diphenyl ethers. researchgate.net These fungi utilize powerful, non-specific extracellular enzymes (like peroxidases) to attack the pollutant. The proposed pathway involves hydroxylation of the aromatic rings to form hydroxylated diphenyl ethers. researchgate.net These intermediates can then undergo further oxidation, potentially leading to ring cleavage and the formation of products like 2-hydroxy-4-phenoxymuconic acid. researchgate.net
Data Tables
Table 1: Potential Transformation Products of this compound
| Transformation Pathway | Product Class | Specific Examples |
|---|---|---|
| Photolysis | Lower-chlorinated PCDEs | Trichlorodiphenyl ethers, Dichlorodiphenyl ethers |
| Polychlorinated Dibenzofurans (PCDFs) | Tetrachlorodibenzofurans, Trichlorodibenzofurans | |
| Chlorinated Phenols | Dichlorophenol | |
| Oxidation | Hydroxylated PCDEs (OH-PCDEs) | Hydroxy-tetrachlorodiphenyl ethers |
| Biodegradation | Hydroxylated PCDEs | Hydroxy-tetrachlorodiphenyl ethers |
| Chlorinated Phenols | Dichlorophenol |
Table 2: Microorganisms Involved in the Degradation of Diphenyl Ethers
| Microorganism | Type | Degradation Pathway Noted | Reference |
|---|---|---|---|
| Sphingomonas sp. strain SS3 | Bacterium | Utilizes diphenyl ether and monohalogenated derivatives via dioxygenation and ether cleavage. | nih.gov |
| Trametes versicolor | Fungus (White-rot) | Oxidizes diphenyl ether via hydroxylation. | researchgate.net |
| Pseudonocardia sp. strain ENV478 | Bacterium | Degrades various ether pollutants, including bis-2-chloroethylether. | nih.gov |
Fungal Biotransformation Mechanisms
The role of fungi in the degradation of persistent organic pollutants is a significant area of environmental research. Ligninolytic fungi, in particular, produce powerful, non-specific extracellular enzymes that can break down a wide range of complex organic molecules. mdpi.com These enzymatic systems are considered important in the natural attenuation of contaminants. nih.gov
However, a review of the scientific literature reveals a notable lack of studies focusing specifically on the fungal biotransformation of this compound. While research has been conducted on the fungal degradation of other polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), showing that some species can metabolize these related compounds, specific metabolic pathways, transformation products, and degradation rates for this compound have not been documented. nih.govresearchgate.netnih.govmdpi.com Therefore, detailed mechanisms of its fungal biotransformation remain uncharacterized.
Plant Uptake and Phytotransformation Processes
Phytoremediation is an environmental cleanup strategy that utilizes plants to remove, degrade, or contain contaminants from soil and water. gmu.edu The processes involved include phytoextraction (uptake and accumulation in tissues), phytotransformation (degradation by plant enzymes), and rhizodegradation (degradation in the root zone by associated microbes). gmu.edu
Similar to the situation with fungal biotransformation, there is a scarcity of research on the specific uptake and phytotransformation of this compound. Studies have investigated the behavior of other persistent organic pollutants in plants; for example, research on some polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in plants like maize has shown they can be taken up by the roots and, in some cases, metabolized. nih.govresearchgate.net These studies often find a correlation between the lipophilicity (indicated by the octanol-water partition coefficient, Kow) of a compound and its uptake by plant roots. nih.gov However, without specific studies on this compound, its potential for plant uptake, translocation, and the specific metabolic pathways involved remain unknown.
Inter-compartmental Exchange and Physical Transport
The movement of this compound between different environmental compartments such as soil, water, and air is governed by its physicochemical properties and the characteristics of the surrounding environment.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 56348-72-2 | cas.org |
| Molecular Formula | C₁₂H₆Cl₄O | cas.org |
| Molecular Mass | 307.99 g/mol | cas.org |
| Melting Point | 70-72 °C | cas.org |
| Boiling Point | 160-163 °C at 7 Torr | cas.org |
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing it to move from soil or water into the atmosphere. This process is primarily influenced by the compound's vapor pressure and its Henry's Law constant. A higher vapor pressure indicates a greater tendency for a substance to evaporate, while the Henry's Law constant describes its partitioning behavior between air and water.
For this compound, specific, experimentally determined values for vapor pressure and Henry's Law constant are not available in the searched literature. In general, polychlorinated diphenyl ethers are considered semi-volatile compounds. Their volatilization from water surfaces is expected to be limited if the Henry's Law constant is low, indicating a preference to remain in the water phase. henrys-law.orghenrys-law.org Volatilization from soil is a more complex process, influenced by factors such as soil temperature, moisture content, and the degree of adsorption of the chemical to soil particles.
Sorption and Desorption Dynamics with Environmental Matrices
Sorption refers to the binding of a chemical to solid particles, such as soil organic matter or sediments. This process significantly affects a contaminant's mobility and bioavailability in the environment. The tendency of an organic compound to sorb to environmental matrices is often predicted by its organic carbon-water (B12546825) partition coefficient (Koc). This value can be estimated from the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, or "fat-solubility". mdpi.com
A specific Kow or Koc value for this compound is not documented in the reviewed sources. However, as a polychlorinated aromatic compound, it is expected to be lipophilic and have a high Kow value. mdpi.com Compounds with high lipophilicity tend to adsorb strongly to the organic fraction of soils and sediments. This strong sorption would reduce its concentration in the aqueous phase, thereby limiting its mobility through leaching into groundwater. Conversely, it would lead to its accumulation in sediments and soils with high organic content, making it more persistent in those compartments. Desorption, the release of the compound back into the water phase, would likely be a slow process.
Analytical Methodologies for 3,3 ,4,4 Tetrachlorodiphenyl Ether
Extraction and Sample Preparation Techniques for Environmental and Biological Matrices
The analysis of 3,3',4,4'-Tetrachlorodiphenyl ether necessitates an effective extraction and preconcentration step, especially given its presence at trace levels in complex environmental and biological samples. encyclopedia.pub The selection of a suitable sample preparation technique is critical and often depends on the matrix type.
Commonly employed techniques include:
Solid-Phase Extraction (SPE) : This is a widely used technique for preparing aqueous samples. mdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. mdpi.com The analyte is later eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated extract. mdpi.com For compounds like chlorinated diphenyl ethers, sorbents such as multi-walled carbon nanotubes have been utilized to extract similar pollutants from environmental water samples. researchgate.net
Liquid-Liquid Extraction (LLE) : A conventional method that partitions the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com However, LLE is often time-consuming and requires large volumes of organic solvents, which has led to the development of microextraction techniques. researchgate.netmdpi.com
Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat solvents in contact with a solid sample, accelerating the extraction of analytes from the matrix. epa.gov It offers a significant reduction in extraction time and solvent consumption compared to traditional methods. epa.gov
Dispersive Liquid-Liquid Microextraction (DLLME) : A miniaturized version of LLE where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. mdpi.comresearchgate.net This high surface area facilitates rapid analyte transfer into the extraction solvent. mdpi.com
Stir Bar Sorptive Extraction (SBSE) : In SBSE, a magnetic stir bar coated with a sorptive material (like polydimethylsiloxane) is used to extract analytes from a liquid sample. encyclopedia.pubmdpi.com After a stirring period, the bar is removed, and the analyte is desorbed, typically using a solvent or thermal desorption. mdpi.com
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach, initially developed for pesticide analysis, has also been adapted for other pollutants. encyclopedia.pubmdpi.com It involves an acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. encyclopedia.pubmdpi.com
Table 1: Overview of Sample Preparation Techniques
| Technique | Principle | Common Matrices | Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent from a liquid phase. | Water, liquid biological samples | Reduced solvent use, high concentration factor. mdpi.com |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Water, liquid biological samples | Simple, well-established. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and accelerate extraction from solids. | Soil, sediment, tissue | Fast, reduced solvent volume. epa.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into an aqueous sample. | Water | Very fast, low solvent use, high enrichment. researchgate.net |
| Stir Bar Sorptive Extraction (SBSE) | A coated stir bar extracts analytes, which are then thermally or solvent-desorbed. | Water, aqueous solutions | Low solvent use, high sensitivity. mdpi.com |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other congeners and matrix interferences prior to detection.
Gas chromatography (GC) is the standard and most widely used separation technique for the analysis of halogenated diphenyl ethers due to their volatility and thermal stability. nih.govnih.govsigmaaldrich.com The accurate analysis of specific congeners like this compound requires high-resolution chromatographic separation.
Injection Techniques : The injection of the sample into the GC system is a critical step for high-boiling-point compounds. nih.gov Techniques like on-column injection are popular as they introduce the sample directly onto the column, minimizing the potential for thermal degradation that can occur in hotter split/splitless injectors. nih.gov
Column Selection : The choice of GC column is crucial for optimizing the resolution of different congeners. nih.gov Low-bleed capillary columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms) are commonly used. researchgate.net These columns provide good inertness and peak shape, which is critical for trace-level detection. sigmaaldrich.com The silphenylene polymer chemistry in some modern columns results in very low column bleed, enabling high signal-to-noise ratios even at high temperatures. sigmaaldrich.com
Challenges : A significant challenge in congener-specific analysis is the potential for co-elution, where two or more congeners are not fully separated by the GC column. nih.gov This is a known issue in the analysis of PBDEs, where certain congeners are prone to co-elute, necessitating highly selective detectors. nih.govthermofisher.com
Table 2: Typical Gas Chromatography Parameters for Halogenated Diphenyl Ether Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Instrument | Gas Chromatograph | Separates volatile compounds. |
| Column | DB-5ms (or equivalent) | Provides separation of congeners. researchgate.net |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution analysis. researchgate.net | |
| Injection | On-column or Pulsed Splitless | Minimizes thermal degradation and discrimination. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports sample through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 320°C) | Elutes compounds based on boiling point. |
| Detector | Mass Spectrometer (MS) | Provides detection and quantification. thermofisher.com |
While GC is more common, high-performance liquid chromatography (HPLC) offers an alternative for separating diphenyl ether compounds, particularly for more polar or thermally unstable analogues. nih.govmdpi.com
Reversed-Phase (RP) HPLC : This is the most common LC mode used. mdpi.com Separation is achieved using a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water with an organic solvent like acetonitrile or methanol. sielc.comresearchgate.net For some diphenyl ether herbicides, methods using acetonitrile/water mobile phases have been successfully developed. sielc.com
Stationary Phases : The choice of stationary phase is critical for achieving adequate retention and selectivity. mdpi.com For polar analytes, specialized columns are often required to improve retention, which can be a challenge with traditional reversed-phase columns. mdpi.com
Mobile Phase : The composition of the mobile phase can be adjusted to optimize the separation. For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com Greener methods are also being developed that utilize less toxic solvents like ethanol (B145695) as a replacement for acetonitrile. mdpi.com
Table 3: Example Liquid Chromatography Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Instrument | HPLC or UPLC System | High-pressure liquid chromatography system. |
| Column | Reversed-Phase C18 (e.g., Agilent Poroshell 120 SB-C18) | Standard for non-polar to moderately polar analytes. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity. sielc.com |
| Detector | UV or Mass Spectrometer (MS) | Detection of analytes post-separation. researchgate.netnih.gov |
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is the preferred method for the detection and quantification of this compound due to its superior sensitivity and selectivity compared to other detectors. mdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for identifying compounds in complex environmental samples. thermofisher.com
Orbitrap Mass Spectrometry : GC systems coupled to Orbitrap mass spectrometers offer high-resolution, accurate-mass (HRAM) analysis. thermofisher.com This technology allows for the confident identification of target compounds by providing very low mass errors (typically <2 ppm). thermofisher.com The high resolving power helps to distinguish analytes from matrix interferences, which is a significant advantage when analyzing complex samples like sediment or sludge. thermofisher.com HRMS can also provide elemental composition confirmation through the analysis of isotopic patterns. thermofisher.comnih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used for the unequivocal confirmation of an analyte's identity. mdpi.com
Principle : In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer.
Selectivity : This process is highly selective and specific, as the transition from a specific precursor ion to a specific product ion is a unique characteristic of the compound. This significantly reduces the likelihood of false positives from co-eluting compounds or matrix background, making it an excellent tool for confirmatory analysis in trace-level environmental and biological monitoring. mdpi.com
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., X-ray Crystallography)
The definitive determination of the three-dimensional structure of a molecule is critical for understanding its chemical and toxicological properties. While various spectroscopic methods are employed in the analysis of PCDEs, advanced techniques provide unparalleled detail for structural elucidation.
X-ray Crystallography:
While specific crystallographic data for the target compound is lacking, the Cambridge Structural Database (CSD) serves as a repository for such information on a vast array of small molecules and could be consulted for data on structurally related compounds to infer potential conformational properties.
Other Advanced Spectroscopic Techniques:
In the absence of single-crystal X-ray data, other advanced spectroscopic techniques are instrumental in the structural confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion and its fragmentation products. This precision allows for the determination of the elemental composition of the molecule, which is a crucial step in its identification. For this compound, HRMS can confirm the presence of four chlorine atoms based on the characteristic isotopic pattern of chlorine.
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions are selected and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the compound, enhancing the certainty of its identification, especially in complex environmental samples where isomers may be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly used for routine environmental analysis due to lower sensitivity compared to mass spectrometry, NMR spectroscopy (¹H and ¹³C) is an invaluable tool for the structural elucidation of pure compounds. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the unambiguous determination of the isomer's structure.
The combination of these techniques, particularly when analyzing a certified reference standard, provides a high degree of confidence in the identification and structural confirmation of this compound.
Quality Assurance and Quality Control in Environmental Analytical Chemistry
Quality assurance (QA) and quality control (QC) are indispensable components of environmental analytical chemistry, ensuring that the data generated are reliable, defensible, and of known quality. The analysis of persistent organic pollutants (POPs) like this compound is particularly demanding due to the low concentrations typically found in environmental samples and the complexity of the sample matrices. nih.gov
Key Elements of a QA/QC Program:
A robust QA/QC program for the analysis of this compound encompasses several key elements from sample collection to final data reporting. cdc.govresearchgate.net
Method Validation: Before being applied to routine samples, the analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration and uncertainty for the analyte of interest. sigmaaldrich.comncrm.org.cn They are used to assess the accuracy of the analytical method and to ensure the traceability of the measurements to a known standard. ncrm.org.cn
Internal Standards and Surrogates: Isotopically labeled analogs of the target analyte (e.g., ¹³C-labeled this compound) are often used as internal standards or surrogates. These are added to the sample at the beginning of the analytical procedure to monitor and correct for any losses that may occur during sample preparation and analysis.
Control Charts: Control charts are used to monitor the performance of the analytical method over time. By plotting the results of QC samples, any trends or deviations from expected performance can be identified and addressed.
Participation in Interlaboratory Studies: Proficiency testing or interlaboratory comparison studies involve the analysis of the same sample by multiple laboratories. This provides an external assessment of a laboratory's analytical performance and helps to ensure comparability of data among different laboratories.
Interactive Data Table: Quality Control Parameters for the Analysis of this compound
The following interactive table summarizes typical quality control parameters and their acceptance criteria for the analysis of this compound in environmental samples.
| QC Parameter | Description | Typical Acceptance Criteria |
| Method Blank | A sample of the matrix that is free of the analyte, processed through the entire analytical procedure. | Below the limit of detection (LOD) or a specified low level. |
| Laboratory Control Sample (LCS) | A clean matrix spiked with a known amount of the analyte. | Recovery within a specified range (e.g., 70-130%). |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Aliquots of a sample to which known amounts of the analyte are added. | Recovery and relative percent difference (RPD) within specified limits. |
| Surrogate Standard | An isotopically labeled analog of the analyte added to each sample. | Recovery within a specified range (e.g., 50-150%). |
| Instrument Detection Limit (IDL) | The lowest concentration of an analyte that can be reliably detected by the instrument. | Determined statistically from multiple measurements of a low-level standard. |
| Method Detection Limit (MDL) | The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. | Determined from the analysis of a sample in a given matrix containing the analyte. |
| Calibration Verification | Analysis of a standard to verify the initial calibration of the instrument. | Within a specified percentage of the true value (e.g., ±15%). |
The rigorous implementation of these QA/QC measures is essential for producing high-quality data that can be used with confidence for environmental assessment and regulatory purposes.
Biomonitoring and Environmental Surveillance of Polychlorinated Diphenyl Ethers
Temporal and Spatial Trends of PCDEs in Environmental Samples
The analysis of environmental archives, such as sediment cores, provides valuable insights into the historical trends of contaminants. Studies of radiometrically dated sediment cores from lakes have been instrumental in reconstructing the deposition history of various persistent organic pollutants (POPs). For instance, research on English lakes has revealed temporal trends for polybrominated diphenyl ethers (PBDEs) and related dioxin and furan (B31954) compounds. nih.gov While concentrations of mixed bromo/chloro dibenzo-p-dioxins and furans have shown a decrease in recent times, PBDE concentrations have generally increased. nih.gov
Passive air samplers are another key tool for assessing the spatial distribution of airborne contaminants. itpcas.ac.cnnih.gov These devices are cost-effective and can be deployed over large geographical areas to map the presence and concentration gradients of POPs. itpcas.ac.cn For example, studies using passive samplers have been conducted across the Tibetan Plateau and in major urban centers like Cleveland, Ohio, and Chicago, Illinois, to determine the atmospheric levels and spatial variability of compounds such as polychlorinated biphenyls (PCBs) and PBDEs. itpcas.ac.cnnih.gov These studies often reveal "hot spots" of contamination near industrial or urban sources. nih.gov However, specific data on the temporal and spatial trends of 3,3',4,4'-tetrachlorodiphenyl ether in these environmental matrices remain limited in publicly available scientific literature.
Monitoring in Wildlife Populations and Ecosystems
Wildlife, particularly species at higher trophic levels, serve as important bioindicators for the accumulation and biomagnification of persistent and bioaccumulative substances. epa.gov The monitoring of POPs in animal tissues provides a direct measure of the fraction of these chemicals that is available to and assimilated by living organisms. Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of contaminated food. epa.gov Biomagnification refers to the increasing concentration of a chemical in organisms at successively higher levels in a food chain. epa.gov
Various wildlife species are monitored to assess the environmental burden of POPs. For instance, the eggs of colonial waterbirds, such as herring gulls, have been used to track trends of non-PBDE brominated flame retardants in the Great Lakes region. Fish are also useful indicators of community-level contamination due to their varied positions within aquatic food webs. epa.gov While broad studies on POPs in wildlife exist, specific monitoring data detailing the concentrations of this compound in various wildlife populations and across different ecosystems are not widely reported.
Development and Application of Biomonitoring Equivalents for PCDEs
Biomonitoring equivalents (BEs) are valuable tools for interpreting human biomonitoring data in a risk assessment context. A BE is the concentration of a chemical or its metabolite in a biological medium (such as blood or urine) that is consistent with an existing health-based exposure guideline, like a reference dose or tolerable daily intake. nih.govnih.gov The development of BEs allows for the screening of population-level biomonitoring data to identify whether exposures are within acceptable limits. nih.gov
The process of developing a BE involves integrating pharmacokinetic data with toxicological endpoints. nih.gov BEs have been developed for a number of environmental contaminants, including some polybrominated diphenyl ether (PBDE) congeners. nih.gov However, the term "PCDEs" can also refer to "Psychological Characteristics of Developing Excellence" in sports science literature, creating potential for confusion in broad database searches. uclan.ac.uknih.govresearchgate.netnih.govresearchgate.net Despite the development of BEs for some related compounds, there is no readily available information on the development or application of a biomonitoring equivalent specifically for this compound.
Global and Regional Environmental Monitoring Programs and Initiatives
Several international programs are in place to monitor the presence of POPs in the environment and in humans on a global scale. These initiatives are essential for evaluating the effectiveness of international treaties aimed at reducing or eliminating the production and release of these hazardous substances.
The United Nations Environment Programme (UNEP)/Global Environment Facility (GEF) Global Monitoring Plan (GMP) for Persistent Organic Pollutants is a key initiative that supports countries in monitoring POPs. unep.orgunep.org The GMP gathers data on the concentrations of POPs in core media such as air and human milk to assess temporal and spatial trends. unep.orgunitar.org The second phase of the GMP (GMP2) expanded the list of target chemicals to include new POPs listed under the Stockholm Convention. unep.org While the GMP provides a framework for analyzing various POPs, including protocols for PBDEs, specific inclusion of this compound as a target analyte is not explicitly detailed in the available public documentation. greenpolicyplatform.org
Another significant global initiative is the International Pellet Watch (IPW) . This program utilizes beached plastic resin pellets as a passive sampling medium to monitor the global distribution of POPs in the marine environment. The hydrophobic nature of these pellets allows them to adsorb and concentrate POPs from seawater, providing a cost-effective method for large-scale monitoring. While the IPW has been effective in mapping the global pollution of compounds like PCBs and PBDEs, specific information on the monitoring of PCDEs, including this compound, is not specified in the program's public information.
The Caribbean Environment Programme (CEP) also addresses the issue of POPs, recognizing them as a significant concern in the Wider Caribbean Region. unep.org However, a lack of data and monitoring capacity for persistent toxic substances remains a challenge in this region. unep.org
Regulatory and Policy Frameworks for Polychlorinated Diphenyl Ethers in Environmental Management
International Conventions and Agreements (e.g., Stockholm Convention on Persistent Organic Pollutants)
International conventions are crucial for managing persistent organic pollutants (POPs) that undergo long-range environmental transport. The most significant global treaty in this regard is the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of POPs. epd.gov.hkiisd.orgadmin.chkemi.se
As of the latest updates, Polychlorinated Diphenyl Ethers (PCDEs) as a class, and specifically the congener 3,3',4,4'-Tetrachlorodiphenyl ether, are not listed under the Stockholm Convention. The convention has focused on other halogenated compounds with similar properties. For instance, several polybrominated diphenyl ethers (PBDEs) have been listed for elimination or restriction. epd.gov.hkpops.int These include:
Tetrabromodiphenyl ether and Pentabromodiphenyl ether (listed in Annex A for elimination in 2009). epd.gov.hk
Hexabromodiphenyl ether and Heptabromodiphenyl ether (listed in Annex A for elimination in 2009). epd.gov.hk
Decabromodiphenyl ether (listed in Annex A for elimination in 2017). epd.gov.hk
The process for listing a new chemical under the Stockholm Convention involves a rigorous review of its persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. To date, PCDEs have not been formally nominated or have not passed through this review process to be included in the treaty's annexes. The absence of PCDEs from the Stockholm Convention signifies a major gap in the international regulatory framework for these substances.
Table 1: Status of Diphenyl Ethers under the Stockholm Convention
| Chemical Group | Specific Compounds/Mixtures Listed | Annex | Status |
|---|---|---|---|
| Polychlorinated Diphenyl Ethers (PCDEs) | None (including this compound) | N/A | Not Listed |
| Polybrominated Diphenyl Ethers (PBDEs) | Tetrabromodiphenyl ether and Pentabromodiphenyl ether | Annex A | Elimination |
| Polybrominated Diphenyl Ethers (PBDEs) | Hexabromodiphenyl ether and Heptabromodiphenyl ether | Annex A | Elimination |
National and Regional Environmental Regulatory Approaches
At the national and regional levels, the regulatory focus has predominantly been on PCBs and, more recently, PBDEs, leaving PCDEs largely unregulated.
United States: The U.S. Environmental Protection Agency (EPA) regulates PCBs extensively under the Toxic Substances Control Act (TSCA), which banned their commercial manufacture in 1979. epa.govepa.gov However, there are no specific federal regulations for PCDEs. Regulations concerning inadvertently generated PCBs may be relevant, as PCDEs can be byproducts in chemical manufacturing processes, but this is not explicitly defined. epa.gov The lack of specific regulation means there are no national standards for PCDEs in drinking water, soil, or air.
European Union: The EU has implemented robust regulations for POPs through the POPs Regulation (EU) 2019/1021, which incorporates the Stockholm Convention's requirements into EU law. tuvsud.com This regulation restricts and sets concentration limits for PCBs and various PBDEs in substances, mixtures, and articles. tuvsud.comeuropa.eu Similar to the U.S., the EU does not have specific regulations that explicitly name or set limits for PCDEs or this compound. The regulatory framework for chemicals, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), could potentially address PCDEs if they are identified as Substances of Very High Concern (SVHC), but this has not occurred to date.
The regulatory situation for PCDEs contrasts sharply with that for PCBs, which are subject to strict disposal deadlines and concentration limits in waste and equipment. europa.eu
Research Needs for Environmental Risk Assessment and Management Strategies
The significant gap in regulatory coverage for PCDEs is directly linked to a lack of comprehensive scientific data required for a thorough risk assessment. Existing studies show that PCDEs are widespread in the environment and can bioaccumulate, suggesting a potential risk to ecosystems and human health. mdpi.comnih.govnih.gov However, key research areas need to be addressed to inform effective management strategies.
Key Research Deficiencies:
Toxicological Data: There is a scarcity of toxicological data for a wide range of PCDE congeners, including this compound. mdpi.com Understanding their potential as endocrine disruptors, carcinogens, and developmental toxicants is critical.
Exposure Assessment: While PCDEs have been detected in various environmental media, more comprehensive data on current environmental levels, major sources, and human exposure pathways are needed. mdpi.comnih.gov
Analytical Standards: The limited commercial availability of analytical standards for many PCDE congeners hampers research on their environmental occurrence, fate, and toxicology. mdpi.com
Formation and Transformation: Further research is required to understand the formation of PCDEs as unintentional byproducts in industrial processes and their transformation in the environment, which can lead to the formation of other toxic compounds like polychlorinated dibenzo-p-dioxins and furans. mdpi.comnih.gov
Addressing these research needs is a prerequisite for considering PCDEs for inclusion in international agreements like the Stockholm Convention and for developing national and regional environmental quality standards.
Implementation of Environmental Monitoring for Compliance and Trend Analysis
Environmental monitoring is essential for assessing the effectiveness of regulations and tracking the trends of pollutants over time. For well-regulated chemicals like PCBs, long-term monitoring programs have documented a significant decline in environmental concentrations following regulatory action. nih.gov
For PCDEs, however, there are no large-scale, systematic environmental monitoring programs mandated for compliance purposes due to the lack of regulation. akdeniz.edu.trresearchgate.net Current knowledge of PCDE levels in the environment is derived primarily from academic research studies. These studies have detected PCDEs in diverse matrices, including water, sediment, soil, the atmosphere, and biota. mdpi.com
Table 2: Overview of PCDE Environmental Detections from Research Studies
| Environmental Compartment | Reported Concentration Ranges |
|---|---|
| Water | 0.351–1800 ng/L |
| Sediment | 0–3,980,000 ng/g dry weight |
| Soil | <38–6800 ng/g dry weight |
| Atmosphere | 8.75 x 10⁻³–1.15 x 10³² pg/m³ |
| Biota | 0–50,924 ng/g lipid weight |
Source: Adapted from a 2023 review on PCDEs in the environment. mdpi.com
The implementation of systematic monitoring would be necessary to:
Establish baseline concentrations of PCDEs in the environment.
Identify hotspots of contamination and potential sources.
Track temporal trends to assess whether environmental levels are increasing or decreasing. acs.org
Provide the necessary data to support risk assessments and future regulatory decisions.
Without dedicated compliance monitoring programs, the ability of policymakers to assess the environmental threat posed by PCDEs and to measure the effectiveness of any future management strategies remains severely limited.
Future Research Directions in 3,3 ,4,4 Tetrachlorodiphenyl Ether Studies
Elucidation of Undiscovered Environmental Sources and Novel Formation Pathways
While some sources of PCDEs are known, such as their use as flame retardants and their unintentional formation during industrial processes, a comprehensive understanding of all environmental inputs of 3,3',4,4'-TCDE is lacking. nih.gov Future research must focus on identifying previously unknown sources and novel pathways through which this specific congener is formed and released into the environment.
Key Research Areas:
Industrial Byproduct Characterization: A systematic investigation into industrial processes, particularly those involving the synthesis of chlorophenols and other chlorinated organic chemicals, is crucial to identify and quantify the formation of 3,3',4,4'-TCDE as an unintentional byproduct. nih.gov
Thermal Formation Mechanisms: Studies have indicated that PCDEs can be generated during incineration of municipal waste. nih.gov Further research should explore the thermal degradation of precursor compounds like chlorinated benzenes and phenols under various conditions to elucidate the specific mechanisms leading to the formation of 3,3',4,4'-TCDE. nih.gov
Photochemical Formation: The photochemical transformation of other halogenated aromatic compounds is a recognized environmental process. acs.orgacs.org Investigations into the potential for photochemical reactions involving hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and other related compounds to form 3,3',4,4'-TCDE in aquatic and atmospheric environments are warranted. acs.org This could represent a significant secondary source of this contaminant.
Comprehensive Mapping of Global Environmental Distribution and Contaminant Hotspots
Understanding the global distribution of 3,3',4,4'-TCDE is essential for assessing exposure risks and prioritizing areas for remediation. While general data on PCDEs exist, specific information on the concentration and distribution of the 3,3',4,4'- congener is limited.
Future Research Imperatives:
Global Monitoring Programs: The establishment of comprehensive global monitoring programs that specifically target 3,3',4,4'-TCDE in various environmental compartments—including air, water, soil, sediment, and biota—is a critical next step.
Identification of Hotspots: Research should be directed at identifying and characterizing contaminant hotspots, which are likely to be in proximity to industrial areas, waste incineration facilities, and hazardous waste sites. nih.gov Analysis of industrial effluents and surrounding environments will be key to pinpointing these areas of high concentration.
Long-Range Transport Modeling: Given the semi-volatile nature of similar compounds, studies should investigate the potential for long-range atmospheric transport of 3,3',4,4'-TCDE, which could lead to its deposition in remote ecosystems far from primary sources.
| Environmental Matrix | Reported Concentration Ranges for Total PCDEs |
| Water | 0.351–1800 ng/L |
| Sediment | 0–3,980,000 ng/g dry weight (dw) |
| Soil | <38–6800 ng/g dw |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² pg/m³ |
| Biota | 0–50,924 ng/g lipid weight (lw) |
This table, adapted from a review on PCDEs, illustrates the wide range of concentrations found for the general class of compounds and underscores the need for congener-specific data for 3,3',4,4'-TCDE. nih.gov
Advanced Characterization of Biotransformation Pathways and Kinetics
The fate of 3,3',4,4'-TCDE in living organisms is a crucial aspect of its environmental risk profile. Research into its biotransformation is necessary to understand its potential for bioaccumulation, metabolism, and the formation of potentially more toxic byproducts.
Prospective Research Avenues:
Microbial Degradation: Investigations into the ability of microbial communities in soil and sediment to degrade 3,3',4,4'-TCDE under both aerobic and anaerobic conditions are needed. Identifying the specific microorganisms and enzymatic pathways involved could inform bioremediation strategies. researchgate.net
Metabolism in Wildlife and Humans: In vivo and in vitro studies using liver microsomes from various wildlife species and humans are required to elucidate the metabolic pathways of 3,3',4,4'-TCDE. nih.gov Research on the structurally similar 3,3',4,4'-tetrachlorobiphenyl (B1197948) has shown the formation of hydroxylated and sulfur-containing metabolites, suggesting similar pathways may exist for 3,3',4,4'-TCDE. nih.govnih.gov
Kinetic Modeling: The development of kinetic models to describe the uptake, metabolism, and elimination of 3,3',4,4'-TCDE in different organisms is essential for predicting its bioaccumulation potential and persistence in food webs.
Development of Novel Remediation and Decontamination Technologies
Given the persistence of 3,3',4,4'-TCDE in the environment, the development of effective and environmentally sound remediation technologies is a high priority.
Emerging Remediation Strategies:
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive radicals, have shown promise for the degradation of other persistent organic pollutants. nih.govresearchgate.nethristov.commdpi.comnih.gov Research should focus on optimizing AOPs such as photocatalysis and Fenton-like reactions for the specific degradation of 3,3',4,4'-TCDE in water and soil. nih.govresearchgate.net
Bioremediation and Phytoremediation: The use of microorganisms and plants to degrade or stabilize contaminants is a cost-effective and sustainable approach. nih.govyoutube.comnih.govyoutube.comfrontiersin.orgnih.govfrontiersin.org Future studies should identify and engineer microorganisms and plant species with enhanced capabilities for 3,3',4,4'-TCDE remediation. nih.gov
Reductive Dechlorination: Technologies based on reductive dechlorination using zero-valent iron or other reducing agents have been effective for other chlorinated compounds and should be investigated for their applicability to 3,3',4,4'-TCDE. rsc.org
| Remediation Technology | Principle | Potential Application for 3,3',4,4'-TCDE |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize contaminants. hristov.com | Degradation in contaminated water and soil. |
| Bioremediation | Use of microorganisms to break down pollutants. nih.gov | In-situ and ex-situ treatment of contaminated soil and sediment. |
| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. nih.govyoutube.com | Remediation of large areas of low to moderately contaminated soil. |
| Reductive Dechlorination | Chemical reduction to remove chlorine atoms from the molecule. rsc.org | Treatment of contaminated groundwater and soil. |
Integration of Multi-omics Approaches in Environmental Studies
The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a systems-level understanding of the biological effects of 3,3',4,4'-TCDE. nih.govnih.gov
Future Directions in Omics Research:
Toxicogenomics: High-throughput screening of gene expression changes in organisms exposed to 3,3',4,4'-TCDE can identify key molecular pathways affected by this compound.
Proteomics and Metabolomics: Analyzing changes in the proteome and metabolome can reveal specific protein and metabolite biomarkers of exposure and effect, providing insights into the mechanisms of toxicity.
Integrated Multi-omics: Integrating data from multiple omics platforms will offer a more holistic view of the adverse outcome pathways associated with 3,3',4,4'-TCDE exposure, from the molecular initiating event to the organismal response. nih.gov This approach can help in understanding the complex interactions between the contaminant and biological systems. nih.gov
Refinement of Analytical Techniques for Trace Level Detection and Speciation
Accurate assessment of the environmental fate and effects of 3,3',4,4'-TCDE relies on sensitive and specific analytical methods.
Priorities for Analytical Method Development:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with gas or liquid chromatography is essential for the unambiguous identification and quantification of 3,3',4,4'-TCDE at trace levels in complex environmental matrices. measurlabs.comrsc.orgbioanalysis-zone.comnih.gov HRMS provides high mass accuracy, which helps in differentiating the target analyte from interfering compounds. bioanalysis-zone.com
Speciation Analysis: Developing methods for the physical speciation of 3,3',4,4'-TCDE in environmental samples is crucial for understanding its bioavailability and transport. researchgate.net This includes differentiating between the compound dissolved in water, bound to particles, or present in the colloidal phase.
Standard Reference Materials: The development and certification of standard reference materials for 3,3',4,4'-TCDE in various environmental matrices are necessary to ensure the quality and comparability of analytical data generated by different laboratories worldwide.
Q & A
Q. What are the key physicochemical properties of 3,3',4,4'-tetrachlorodiphenyl ether, and how are they experimentally determined?
Methodological Answer: Key properties include a molecular weight of 307.988 g/mol, melting point range of 69–71°C, and a calculated boiling point of 279.2°C using the Le Bas method. These are determined via:
- Differential Scanning Calorimetry (DSC) for melting point analysis .
- Gas Chromatography-Mass Spectrometry (GC-MS) for structural identification and purity assessment .
- Octanol-water partition coefficient (log Kow) estimation via shake-flask methods to predict environmental partitioning behavior .
Q. How can researchers assess the environmental fate of PCDE-77, particularly its volatility and persistence?
Methodological Answer:
- Henry’s Law Constant (H) : Experimentally derived as 1.0×10⁻² mol/(m³·Pa) using equilibrium partitioning techniques, critical for modeling air-water exchange .
- Hydrolysis and Photodegradation Studies : Conduct accelerated stability tests under controlled UV light and pH conditions to estimate half-lives in aquatic systems .
- Bioaccumulation Assays : Use lipid-rich models (e.g., fish hepatocytes) to measure bioconcentration factors (BCFs) .
Q. What bioassays are commonly used to screen PCDE-77 for aryl hydrocarbon receptor (AhR)-mediated toxicity?
Methodological Answer:
- Ethoxyresorufin-O-deethylase (EROD) Induction : Expose H4IIE rat hepatoma cells or rainbow trout hepatocytes to PCDE-77 and quantify fluorescence from resorufin production. Dose-response curves compare potency to TCDD .
- CYP1A mRNA Quantification : Use RT-qPCR to measure cytochrome P450 induction in exposed cell lines .
Advanced Research Questions
Q. How does PCDE-77 influence neuronal calcium homeostasis and protein kinase C (PKC) activity in vitro?
Methodological Answer:
- Cerebellar Granule Cell Assays : Treat primary rat cerebellar cells with PCDE-77 and measure [³H]phorbol ester binding to assess PKC translocation. Compare to non-coplanar PCBs (e.g., PCB 153) to establish structure-neurotoxicity relationships .
- 45Ca²⁺ Sequestration Studies : Isolate cerebellar microsomes/mitochondria and quantify 45Ca²⁺ uptake inhibition via liquid scintillation counting. IC50 values indicate potency relative to other chlorinated aromatics .
Q. What structural features of PCDE-77 govern its activity in comparative SAR studies with PCBs and PCDDs?
Methodological Answer:
- Molecular Modeling : Use computational tools (e.g., DFT) to evaluate coplanarity and steric hindrance from chlorine substitution. Non-coplanar structures (e.g., ortho-substituted PCDEs) show weaker AhR binding than coplanar PCDDs .
- In Vitro Toxicity Profiling : Compare EROD induction and PKC modulation across chlorinated analogs (e.g., 2,4,4'-trichlorodiphenyl ether vs. PCDE-77) to identify critical substituent positions .
Q. How is PCDE-77 utilized in polymer synthesis, and what methodologies optimize its incorporation?
Methodological Answer:
- Polyimide Synthesis : React 3,3',4,4'-tetraaminodiphenyl ether (derived from PCDE-77) with 4,4′-diphenylphtalidedicarboxylic acid in Eaton’s reagent (P₂O₅/MeSO₃H) under argon. Monitor polymerization via viscosity ([η] = 1.12–1.50) and FT-IR for imide bond formation .
- Thermal Stability Testing : Use thermogravimetric analysis (TGA) to assess decomposition temperatures of synthesized polyimides .
Q. How is the toxic equivalency factor (TEF) approach applied to PCDE-77 for environmental risk assessment?
Methodological Answer:
- Relative Potency (REP) Determination : Normalize in vivo (e.g., rodent LD50) and in vitro (e.g., EROD EC50) toxicity data against TCDD. PCDE-77 typically has REP < 0.01 due to weaker AhR affinity .
- Mixture Toxicity Modeling : Apply TEFs to complex environmental samples using gas chromatography congener-specific analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
